5-amino-1H-pyrazole-4-carbonitrile derivatives: These compounds were synthesized via a three-component mechanochemical reaction using Tannic acid–linked silica-coated Fe3O4 nanoparticles as a catalyst. The reaction involved azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine. This method boasts high yields, short reaction times, and a reusable catalyst. []
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: This compound, a versatile intermediate for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, was synthesized via a novel route involving a selective Sandmeyer reaction on a corresponding diaminopyrazole. []
6-alkyl-3-aryl-5-imino-7-oxo-2,5,6,7-tetrahydro-1H-1,2- diazepine-4-carbonitrile and 6-alkyl-3-aryl-5,7-dioxo-2,5,6,7-tetrahydro-1H-1,2-diazepine-4-carbonitrile: These 1,2Diazepinone derivatives were synthesized by reacting α,β-unsaturated nitriles with various fatty acid hydrazides (caproic, caprylic, capric, and lauric). []
5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile: The crystal structure of this compound revealed a pyrazole ring substituted with amino, carbonitrile, and 2-chloro-ethyl groups. The structure is stabilized by intermolecular N-H…N and C-H…Cl interactions. []
(E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile: This compound was synthesized and characterized using techniques like elemental analysis, high-resolution mass spectrometry, NMR, IR, and UV spectroscopy. []
4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile: The crystal structure of this compound, determined via X-ray diffraction, revealed a monoclinic system belonging to the space group P21/c. []
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: This derivative reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which further reacts with 3-cyanopyridine-2-thiolates to generate hybrid molecules containing both nicotinonitrile and pyrazole units. []
Reaction with beta-Cycloketols: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with 3-aryl-2,4-di (ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in acetic acid to produce 4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines. The reaction mechanism was investigated. []
(E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile (DK4023): This flavonoid derivative inhibits tumor necrosis factor alpha (TNFα)-induced motility and F-actin formation in MDA-MB-231 breast cancer cells. It also suppresses TNFα-induced matrix metallopeptidase 9 (MMP9) mRNA expression by downregulating the TNFα-extracellular signal-regulated kinase (ERK)/early growth response 1 (EGR-1) signaling axis. []
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f): This compound demonstrated potent antiproliferative activity against various cancer cell lines, including HCT116 (human colorectal cancer). []
Antimicrobial Agents: Certain 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives demonstrated antimicrobial activity against a range of Gram-negative and Gram-positive bacterial and fungal species. []
Coordination Polymers: 1H-indazole-4-carboxylic acid, a closely related compound, forms coordination polymers with transition metal ions like copper and cobalt, resulting in materials with intriguing magnetic properties. [] Zinc and cadmium-based coordination polymers with 1H-indazole-6-carboxylic acid exhibited luminescent properties, making them potentially suitable for biomedical applications. [, ]
Synthetic Cannabinoid: 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA) was identified as a new synthetic cannabinoid in plant material and quantified in post-mortem blood samples. []
Cathepsin Inhibitors: 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives act as potent inhibitors of cathepsin K and S. Cathepsins are involved in various physiological processes, and their dysregulation is implicated in diseases like osteoporosis, atherosclerosis, and inflammatory and immune disorders. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7